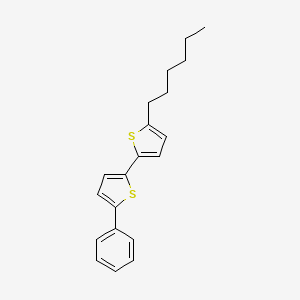

5-Hexyl-5'-phenyl-2,2'-bithiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Hexyl-5’-Phenyl-2,2’-Bithiophen ist eine organische Verbindung, die zur Klasse der Bithiophene gehört. Bithiophene sind heterocyclische Verbindungen, die aus zwei Thiophenringen bestehen. Die Addition von Hexyl- und Phenylgruppen an den Bithiophenkern verbessert seine Löslichkeit und seine elektronischen Eigenschaften, wodurch es zu einer wertvollen Verbindung in verschiedenen wissenschaftlichen und industriellen Anwendungen wird.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Hexyl-5’-Phenyl-2,2’-Bithiophen umfasst in der Regel die folgenden Schritte:

Bildung des Bithiophenkerns: Der Bithiophenkern kann durch eine Kupplungsreaktion zwischen zwei Thiophen-Einheiten synthetisiert werden. Dies wird oft mit palladiumkatalysierten Kreuzkupplungsreaktionen wie der Suzuki-Miyaura- oder Stille-Kupplungsreaktion erreicht.

Einführung von Hexyl- und Phenylgruppen: Die Hexyl- und Phenylgruppen werden durch Alkylierungs- bzw. Arylierungsreaktionen eingeführt. Diese Reaktionen können unter kontrollierten Bedingungen mit Grignard-Reagenzien oder Organolithium-Verbindungen durchgeführt werden.

Industrielle Produktionsmethoden

Die industrielle Produktion von 5-Hexyl-5’-Phenyl-2,2’-Bithiophen kann großtechnische Kupplungsreaktionen unter Verwendung von automatisierten Reaktoren umfassen. Die Verwendung von hochreinen Reagenzien und optimierten Reaktionsbedingungen stellt die effiziente Produktion der Verbindung mit minimalen Verunreinigungen sicher.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Hexyl-5’-Phenyl-2,2’-Bithiophen durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Dihydroderivate umwandeln.

Substitution: Elektrophilen und nucleophilen Substitutionsreaktionen können verschiedene funktionelle Gruppen an die Thiophenringe einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Es werden Reagenzien wie Halogene, Alkylhalogenide und metallorganische Verbindungen unter bestimmten Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone, Dihydroderivate und verschiedene substituierte Bithiophene.

Wissenschaftliche Forschungsanwendungen

5-Hexyl-5’-Phenyl-2,2’-Bithiophen hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese von konjugierten Polymeren und organischen Halbleitern verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.

Medizin: Es werden laufend Forschungen betrieben, um seine Verwendung in Medikamententrägersystemen und als Therapeutikum zu untersuchen.

Industrie: Es wird bei der Herstellung von organischen Leuchtdioden (OLEDs), Solarzellen und Feldeffekttransistoren verwendet.

Wirkmechanismus

Der Wirkmechanismus von 5-Hexyl-5’-Phenyl-2,2’-Bithiophen beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die elektronischen Eigenschaften der Verbindung ermöglichen es ihr, an Elektronentransferprozessen teilzunehmen und verschiedene biochemische Pfade zu beeinflussen. Ihre Fähigkeit, π-π-Wechselwirkungen mit aromatischen Resten in Proteinen einzugehen, trägt zu ihren biologischen Aktivitäten bei.

Wissenschaftliche Forschungsanwendungen

5-Hexyl-5’-phenyl-2,2’-bithiophene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of conjugated polymers and organic semiconductors.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

Industry: It is utilized in the production of organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors.

Wirkmechanismus

The mechanism of action of 5-Hexyl-5’-phenyl-2,2’-bithiophene involves its interaction with molecular targets such as enzymes and receptors. The compound’s electronic properties allow it to participate in electron transfer processes, influencing various biochemical pathways. Its ability to form π-π interactions with aromatic residues in proteins contributes to its biological activities.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 5-Hexyl-2,2’-Bithiophen

- 5-Phenyl-2,2’-Bithiophen

- 5-Hexyl-5’-Methyl-2,2’-Bithiophen

Einzigartigkeit

5-Hexyl-5’-Phenyl-2,2’-Bithiophen zeichnet sich durch das kombinierte Vorhandensein von Hexyl- und Phenylgruppen aus, die seine Löslichkeit und seine elektronischen Eigenschaften verbessern. Dies macht es vielseitiger in Anwendungen im Vergleich zu seinen Analoga, denen möglicherweise einer dieser Substituenten fehlt.

Eigenschaften

CAS-Nummer |

916664-69-2 |

|---|---|

Molekularformel |

C20H22S2 |

Molekulargewicht |

326.5 g/mol |

IUPAC-Name |

2-hexyl-5-(5-phenylthiophen-2-yl)thiophene |

InChI |

InChI=1S/C20H22S2/c1-2-3-4-8-11-17-12-13-19(21-17)20-15-14-18(22-20)16-9-6-5-7-10-16/h5-7,9-10,12-15H,2-4,8,11H2,1H3 |

InChI-Schlüssel |

WXLNJZUUWIULFS-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Piperidinecarboxamide, 1-acetyl-N-[2-(2,4-dichlorophenoxy)phenyl]-](/img/structure/B12615611.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, N-cyano-1-(phenylsulfonyl)-](/img/structure/B12615624.png)

![1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B12615647.png)

![1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}-3-methylbutan-1-one](/img/structure/B12615650.png)

![4-Ethoxy-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615673.png)

![benzenesulfonic acid;4-[(2S)-4-(2-phenylethyl)morpholin-2-yl]phenol](/img/structure/B12615682.png)

![N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan](/img/structure/B12615690.png)